Quarfloxin, (R)-
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Overview
Description
Quarfloxin, ®- is a fluoroquinolone derivative designed to induce apoptosis in cancer cells by disrupting an essential ribosomal DNA-protein interaction needed for excessive ribosomal synthesis . This compound has shown promise in clinical trials for its ability to selectively target and kill cancer cells while sparing normal cells .
Preparation Methods
Quarfloxin, ®- is synthesized through a series of chemical reactions involving fluoroquinolone derivatives. Industrial production methods for quarfloxin, ®- involve large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Quarfloxin, ®- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions are typically more active derivatives of quarfloxin, ®- with enhanced biological properties .
Scientific Research Applications
Quarfloxin, ®- has a wide range of scientific research applications, including:
Mechanism of Action
The primary mechanism of action of quarfloxin, ®- involves the displacement of nucleolin from quadruplexes on the non-template strand of ribosomal DNA. This displacement causes a rapid redistribution of nucleolin from nucleoli, inhibition of ribosomal RNA synthesis, and apoptotic death in cancer cells . The molecular targets and pathways involved include the nucleolin-ribosomal DNA interaction and the subsequent inhibition of ribosomal RNA biogenesis .
Comparison with Similar Compounds
Quarfloxin, ®- is unique among fluoroquinolone derivatives due to its specific targeting of nucleolin-ribosomal DNA interactions. Similar compounds include:
Other fluoroquinolones: Such as ciprofloxacin and ofloxacin, which primarily target bacterial DNA gyrase and topoisomerase IV but do not exhibit the same specificity for ribosomal DNA interactions as quarfloxin, ®-.
Quarfloxin, ®- stands out for its selective targeting of cancer cells and its potential for use in cancer therapy .
Properties
CAS No. |
783361-78-4 |
---|---|
Molecular Formula |
C35H33FN6O3 |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-[(3R)-3-pyrazin-2-ylpyrrolidin-1-yl]-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide |
InChI |
InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24+/m1/s1 |
InChI Key |
WOQIDNWTQOYDLF-RPWUZVMVSA-N |
Isomeric SMILES |
CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CC[C@H](C7)C8=NC=CN=C8)F)C2=O |
Canonical SMILES |
CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |
Origin of Product |
United States |
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